Enhanced Lipophilicity for Membrane Permeability
1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene possesses a calculated LogP of 4.67 [1]. This value is significantly higher than that of simpler analogs such as 3-bromophenyl methyl sulfone (estimated LogP ~1.5-2.0) [2], which lacks the lipophilic 4-methylphenyl moiety. This difference is critical in medicinal chemistry, where higher LogP values are often associated with enhanced passive membrane permeability and blood-brain barrier penetration, making this compound a more suitable starting point for developing CNS-active drug candidates [3].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.67 |
| Comparator Or Baseline | 3-bromophenyl methyl sulfone (CAS 34896-80-5): Estimated LogP ~1.5-2.0 |
| Quantified Difference | ΔLogP ≈ +2.67 to +3.17 (Target is 100-1000x more lipophilic) |
| Conditions | In silico prediction (ALOGPS or similar method). |
Why This Matters
Procurement of this specific compound, rather than a less lipophilic analog, directly supports medicinal chemistry programs where achieving optimal LogP is a key objective for candidate selection.
- [1] ChemSrc. 1-bromo-3-(4-methylphenyl)sulfonylbenzene. CAS No. 651235-61-9. LogP: 4.67110. View Source
- [2] PubChem. 3-Bromophenyl methyl sulfone. XLogP3: 1.8. View Source
- [3] Wager, T. T., et al. (2010). 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.' ACS Chemical Neuroscience, 1(6), 420-434. View Source
